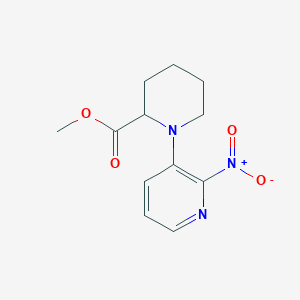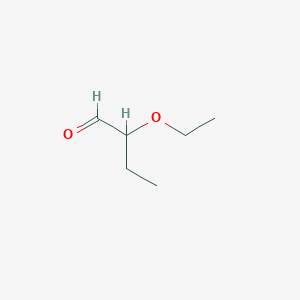
2-Methyl-2-propyl-1,2,3,4-tetrahydroisoquinolin-2-ium iodide
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
2-Methyl-2-propyl-1,2,3,4-tetrahydroisoquinolin-2-ium iodide is a quaternary ammonium compound derived from the tetrahydroisoquinoline scaffold. This compound is of interest due to its potential biological activities and applications in various fields of scientific research.
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 2-Methyl-2-propyl-1,2,3,4-tetrahydroisoquinolin-2-ium iodide typically involves the quaternization of 2-Methyl-2-propyl-1,2,3,4-tetrahydroisoquinoline with an appropriate alkylating agent, such as methyl iodide. The reaction is usually carried out in a polar solvent like acetonitrile or ethanol under reflux conditions to ensure complete conversion to the quaternary ammonium salt.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale, utilizing continuous flow reactors to enhance efficiency and yield. The use of automated systems for precise control of reaction parameters is common in industrial settings to ensure consistency and quality of the final product.
化学反应分析
Types of Reactions
2-Methyl-2-propyl-1,2,3,4-tetrahydroisoquinolin-2-ium iodide can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding N-oxides.
Reduction: Reduction reactions can convert it back to the parent amine.
Substitution: Nucleophilic substitution reactions can replace the iodide ion with other nucleophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.
Substitution: Nucleophiles like thiolates, cyanides, or azides can be used under mild conditions to achieve substitution.
Major Products Formed
Oxidation: N-oxides
Reduction: Parent amine
Substitution: Corresponding substituted tetrahydroisoquinoline derivatives
科学研究应用
2-Methyl-2-propyl-1,2,3,4-tetrahydroisoquinolin-2-ium iodide has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential neuroprotective and antimicrobial properties.
Medicine: Explored for its potential use in treating neurodegenerative diseases and infections.
Industry: Utilized in the development of new materials and catalysts.
作用机制
The mechanism of action of 2-Methyl-2-propyl-1,2,3,4-tetrahydroisoquinolin-2-ium iodide involves its interaction with specific molecular targets, such as enzymes or receptors. The quaternary ammonium group allows it to interact with negatively charged sites on proteins, potentially inhibiting their function or altering their activity. This interaction can modulate various biochemical pathways, leading to the observed biological effects.
相似化合物的比较
Similar Compounds
1,2,3,4-Tetrahydroisoquinoline: A parent compound with a similar structure but lacking the quaternary ammonium group.
2-Methyl-1,2,3,4-tetrahydroisoquinoline: Similar structure but without the propyl group.
2-Propyl-1,2,3,4-tetrahydroisoquinoline: Similar structure but without the methyl group.
Uniqueness
2-Methyl-2-propyl-1,2,3,4-tetrahydroisoquinolin-2-ium iodide is unique due to the presence of both methyl and propyl groups, as well as the quaternary ammonium group. These structural features contribute to its distinct chemical reactivity and biological activity, making it a valuable compound for research and industrial applications.
属性
CAS 编号 |
88341-04-2 |
|---|---|
分子式 |
C13H20IN |
分子量 |
317.21 g/mol |
IUPAC 名称 |
2-methyl-2-propyl-3,4-dihydro-1H-isoquinolin-2-ium;iodide |
InChI |
InChI=1S/C13H20N.HI/c1-3-9-14(2)10-8-12-6-4-5-7-13(12)11-14;/h4-7H,3,8-11H2,1-2H3;1H/q+1;/p-1 |
InChI 键 |
VAFYCTMDJXOALQ-UHFFFAOYSA-M |
规范 SMILES |
CCC[N+]1(CCC2=CC=CC=C2C1)C.[I-] |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


![5-Chloro-2-methoxy-N-{2-[4-(trifluoromethyl)phenyl]ethyl}benzamide](/img/structure/B14398061.png)
![6-Acetyl-1,3,3-trimethylbicyclo[2.2.2]octa-5,7-dien-2-one](/img/structure/B14398071.png)
![4-{2-[5-(Dimethoxyphosphoryl)-4-oxopentyl]-1,3-dithian-2-YL}butanoic acid](/img/structure/B14398072.png)
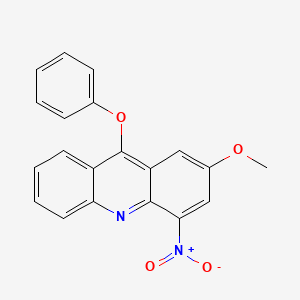
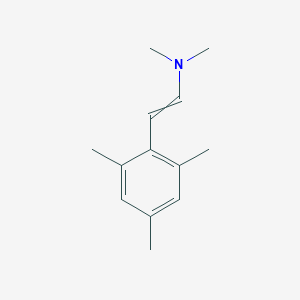
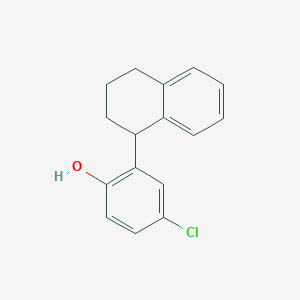
![Dipropan-2-yl [fluoro(trimethylsilyl)methyl]phosphonate](/img/structure/B14398090.png)
![Methyl 2-{[3-phenyl-3-(pyridin-3-yl)prop-2-en-1-yl]oxy}benzoate](/img/structure/B14398111.png)
![5-[3-(4-Chlorophenoxy)propyl]-1,3,4-thiadiazol-2-amine](/img/structure/B14398135.png)
![1-[4-(2-Chlorophenyl)-1-{[dichloro(fluoro)methyl]sulfanyl}-1H-pyrrol-3-yl]ethan-1-one](/img/structure/B14398136.png)

